

assessing the neuroprotective effects of Phosphocreatine Di-tris salt versus other compounds

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Compound of Interest

Compound Name: *Phosphocreatine Di-tris salt*

Cat. No.: *B13817273*

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Phosphocreatine Di-tris Salt: A Comparative Analysis of its Neuroprotective Efficacy

In the quest for effective neuroprotective agents, researchers continually evaluate compounds that can mitigate neuronal damage in various pathological conditions. Phosphocreatine (PCr), an endogenous high-energy phosphate compound, has emerged as a promising candidate. This guide provides a comparative analysis of the neuroprotective effects of **Phosphocreatine Di-tris salt** versus other compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their assessments.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize the quantitative data from various studies, offering a direct comparison of the neuroprotective efficacy of **Phosphocreatine Di-tris salt** and other relevant compounds.

Table 1: In Vitro Neuroprotection Against Excitotoxicity and Mitochondrial Toxins

Compound	Model System	Insult	Key Parameter	Result	Reference
Phosphocreatine (PCr)	Cultured striatal and hippocampal neurons	3-Nitropropionic acid (3NP)	Neuronal Viability	Dose-dependently ameliorated 3NP toxicity	[1] [2] [3]
Phosphocreatine (PCr)	Cultured striatal and hippocampal neurons	Glutamate	Neuronal Viability	Pre-treatment for 2-5 days provided protection equivalent to MK801 post-treatment	[1] [2] [3]
Creatine (Cr)	Cultured striatal and hippocampal neurons	3-Nitropropionic acid (3NP)	Neuronal Viability	Ameliorated 3NP toxicity to a lesser extent than PCr	[1] [2] [3]
Creatine (Cr)	Cultured striatal and hippocampal neurons	Glutamate	Neuronal Viability	Pre-treatment for 5 days provided protection equivalent to MK801 post-treatment	[1] [2] [3]
MK801	Cultured striatal and hippocampal neurons	3-Nitropropionic acid (3NP)	Neuronal Viability	Did not ameliorate 3NP toxicity when applied simultaneously	[1] [2] [3]
Phosphocreatine (PCr)	Isolated brain mitochondria	Calcium-induced swelling	Mitochondrial Swelling	Reduced swelling by 20%	[1] [2] [4]

Creatine (Cr)	Isolated brain mitochondria	Calcium-induced swelling	Mitochondrial Swelling	Decreased swelling in the presence of creatine kinase octamer-dimer transition inhibitors	[1] [2] [4]
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Table 2: In Vitro Neuroprotection in a Parkinson's Disease Model

Compound	Model System	Insult	Key Parameter	Result	Reference
Phosphocreatine (PCr)	Rat striatal slices	6-hydroxydopamine (6-OHDA)	Cell Viability (MTT reduction)	Significantly attenuated 6-OHDA-induced cell death	[5]
Creatine (Cr)	Rat striatal slices	6-hydroxydopamine (6-OHDA)	Cell Viability (MTT reduction)	Significantly attenuated 6-OHDA-induced cell death	[5]
Phosphocreatine (PCr)	Rat striatal slices	6-hydroxydopamine (6-OHDA)	Reactive Oxygen Species (ROS)	Reduced 6-OHDA-induced ROS production	[5]
Creatine (Cr)	Rat striatal slices	6-hydroxydopamine (6-OHDA)	Reactive Oxygen Species (ROS)	Reduced 6-OHDA-induced ROS production	[5]
Phosphocreatine (PCr)	Rat striatal slices	6-hydroxydopamine (6-OHDA)	Mitochondrial Membrane Potential	Attenuated 6-OHDA-induced mitochondrial depolarization	[5]
Creatine (Cr)	Rat striatal slices	6-hydroxydopamine (6-OHDA)	Mitochondrial Membrane Potential	Attenuated 6-OHDA-induced mitochondrial depolarization	[5]

Table 3: In Vivo Neuroprotection in a Stroke Model

Compound	Model System	Insult	Key Parameter	Result	Reference
Phosphocreatine (PCr)	Rats	Focal Cerebral Ischemia-Reperfusion	Neurological Score	Significantly improved neurological score compared to the ischemia-reperfusion group	[6] [7]
Phosphocreatine (PCr)	Rats	Focal Cerebral Ischemia-Reperfusion	Infarct Volume	Significantly reduced infarct volume	[6] [7]
Phosphocreatine (PCr)	Rats	Focal Cerebral Ischemia-Reperfusion	Apoptotic Neurons (TUNEL)	Significantly reduced the number of apoptotic neurons	[6]
Phosphocreatine (PCr)	Rats	Focal Cerebral Ischemia-Reperfusion	Caspase-3 Expression	Significantly decreased caspase-3 positive cells	[6]

Table 4: In Vitro and In Vivo Neuroprotection in an Alzheimer's Disease Model

Compound	Model System	Insult	Key Parameter	Result	Reference
Phosphocreatine (PCr)	Differentiated PC-12 cells	Amyloid Beta 25-35 (A β 25-35)	Cell Apoptosis (DAPI)	Significantly reduced A β 25-35-induced apoptosis	[8]
Phosphocreatine (PCr)	Mice	D-Galactose	Hippocampal Apoptosis (TUNEL)	Significantly reduced D-Galactose-induced hippocampal apoptosis	[8]
Phosphocreatine (PCr)	Differentiated PC-12 cells	Amyloid Beta 25-35 (A β 25-35)	Reactive Oxygen Species (ROS)	Decreased intercellular ROS levels	[8]
Phosphocreatine (PCr)	Differentiated PC-12 cells	Amyloid Beta 25-35 (A β 25-35)	Caspase-3, Caspase-9, Bcl-2/Bax	Significantly reduced expression of pro-apoptotic proteins	[8]

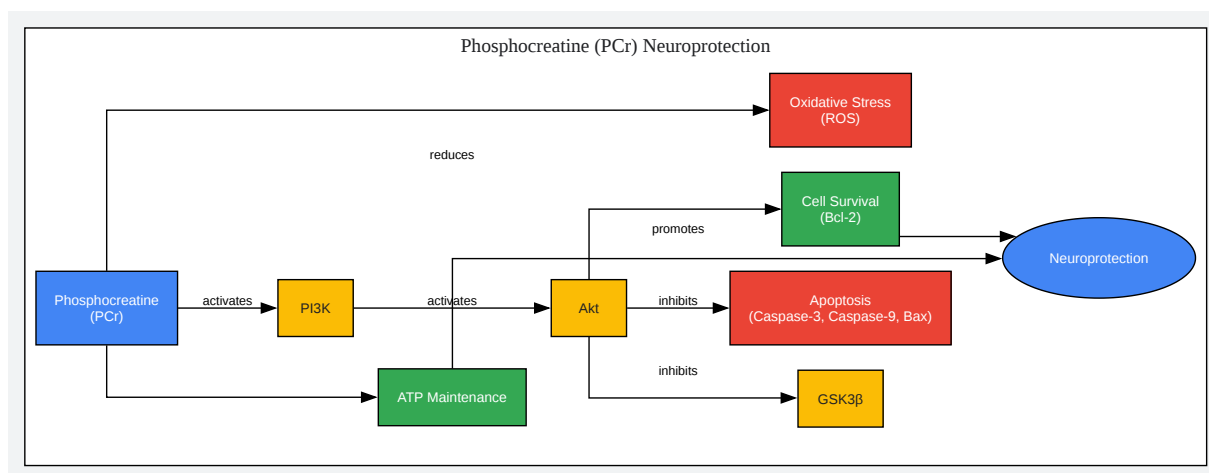
Key Signaling Pathways in Phosphocreatine-Mediated Neuroprotection

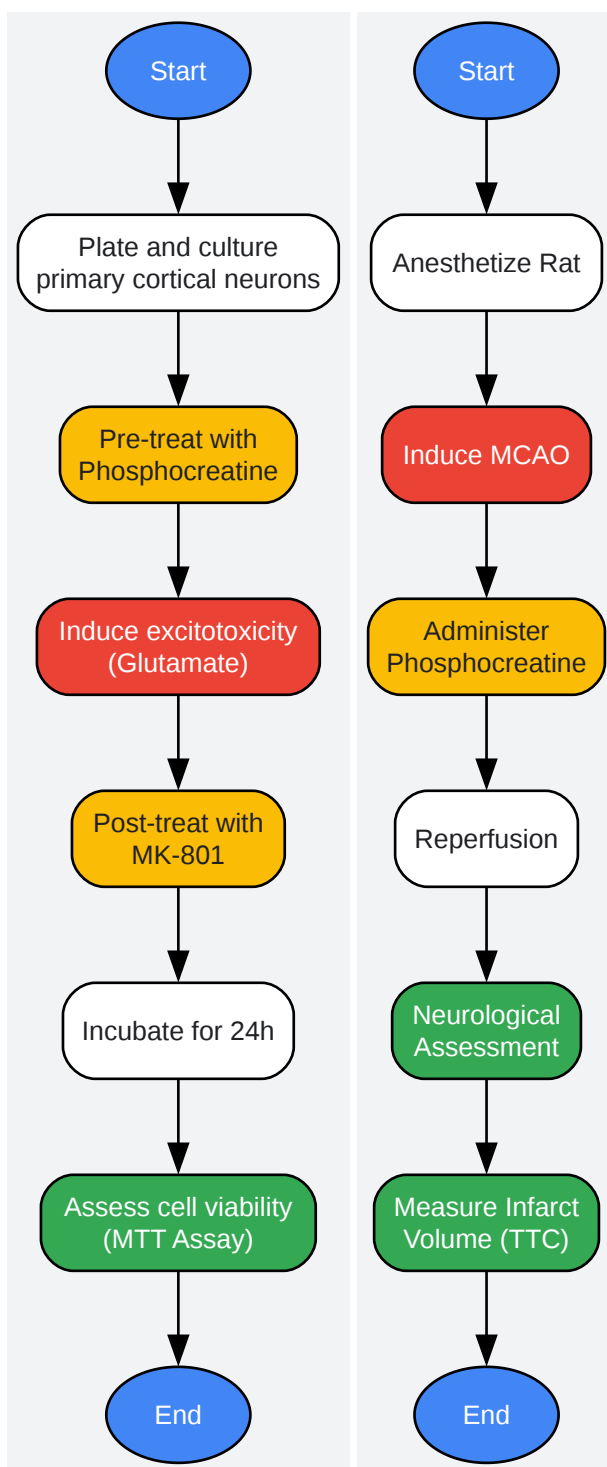
The neuroprotective effects of Phosphocreatine are attributed to its role in cellular energy homeostasis and its ability to modulate key signaling pathways.

One of the central mechanisms involves the preservation of ATP levels, which is crucial for neuronal survival, especially under ischemic or toxic conditions.[6] PCr can rapidly donate its phosphate group to ADP to regenerate ATP, thereby buffering cellular energy stores.[6]

Furthermore, studies have shown that PCr can exert its protective effects through the PI3K/Akt/GSK3 β signaling pathway.[5] Activation of this pathway is known to promote cell survival and inhibit apoptosis. The protective effect of PCr against 6-OHDA-induced toxicity was reversed by a PI3K inhibitor, confirming the involvement of this pathway.[5]

In models of Alzheimer's disease, PCr has been shown to protect neuronal cells by modulating the AKT/GSK-3 β /Tau/APP/CDK5 pathways, leading to a reduction in A β toxicity and Tau phosphorylation.[8] Additionally, PCr mitigates neuronal damage by reducing oxidative stress and inhibiting apoptosis through the regulation of caspase-3, caspase-9, and the Bcl-2/Bax ratio.[8]





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